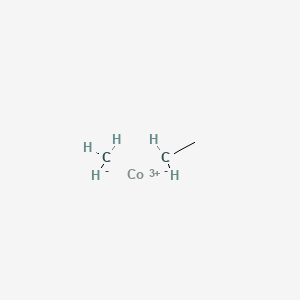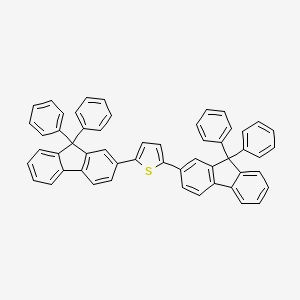
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- typically involves a two-step process. The first step is a Lewis acid-promoted Friedel–Crafts reaction, which introduces the fluorenyl groups onto the thiophene ring. This is followed by an oxidation process to achieve the final product .
Industrial Production Methods
Techniques such as chromatography-free synthesis and the use of Grignard reagents or direct arylation are commonly employed .
化学反応の分析
Types of Reactions
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones or other oxygenated derivatives, while substitution reactions can yield a wide range of functionalized thiophene derivatives .
科学的研究の応用
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- has several scientific research applications:
Organic Semiconductors: The compound is studied for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable electronic properties.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific optoelectronic characteristics.
Biological Research: While less common, the compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
作用機序
The mechanism by which thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- exerts its effects is primarily related to its electronic structure. The conjugated system of the thiophene and fluorenyl groups allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved are typically those associated with organic semiconductors, where the compound facilitates the movement of electrons or holes through the material .
類似化合物との比較
Similar Compounds
2,5-Bis(9,9-dimethyl-9H-fluoren-2-yl)-3,4-diphenylthiophene: This compound has a similar structure but with dimethyl groups instead of diphenyl groups, affecting its electronic properties.
2,3-Bis(9,9-dihexyl-9H-fluoren-2-yl)quinoxaline: Another related compound with hexyl groups, used in electroluminescent materials.
Uniqueness
Thiophene, 2,5-bis(9,9-diphenyl-9H-fluoren-2-yl)- is unique due to the presence of diphenyl groups, which enhance its stability and electronic properties compared to similar compounds with different substituents. This makes it particularly valuable for applications in organic electronics and materials science .
特性
CAS番号 |
487059-90-5 |
|---|---|
分子式 |
C54H36S |
分子量 |
716.9 g/mol |
IUPAC名 |
2,5-bis(9,9-diphenylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C54H36S/c1-5-17-39(18-6-1)53(40-19-7-2-8-20-40)47-27-15-13-25-43(47)45-31-29-37(35-49(45)53)51-33-34-52(55-51)38-30-32-46-44-26-14-16-28-48(44)54(50(46)36-38,41-21-9-3-10-22-41)42-23-11-4-12-24-42/h1-36H |
InChIキー |
IBZSMPRZUSPJCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=C(S5)C6=CC7=C(C=C6)C8=CC=CC=C8C7(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene-2-carboximidamide, 6-hydroxy-](/img/structure/B12569048.png)

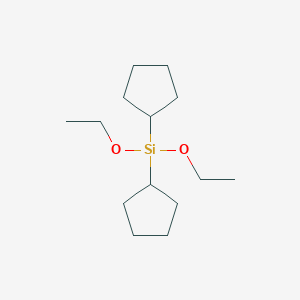
![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-leucine](/img/structure/B12569061.png)
![2-[(5-Iodo-2-methylpent-4-yn-2-yl)oxy]oxane](/img/structure/B12569071.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
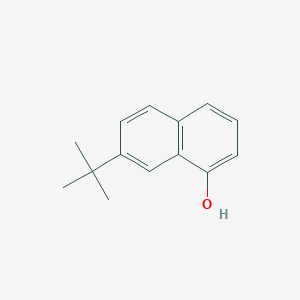
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-iodobut-2-en-1-ol](/img/structure/B12569086.png)
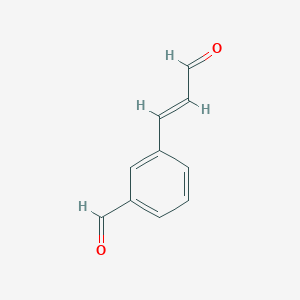
![3,5-Dinitro-N-[(4S)-1,2,3,4-tetrahydrophenanthren-4-yl]benzamide](/img/structure/B12569104.png)
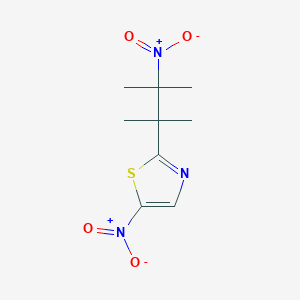
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)
